![molecular formula C13H18N6O2S B2473263 3-(4-(ethylsulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine CAS No. 1351621-18-5](/img/structure/B2473263.png)
3-(4-(ethylsulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine
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Description
3-(4-(ethylsulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine is a chemical compound that has gained significant attention in scientific research. It is a pyridazine derivative that has shown promising results in various studies related to its mechanism of action and physiological effects.
Scientific Research Applications
- Cytotoxic Activity : Researchers have synthesized and screened a library of derivatives containing this compound. One specific analogue, compound 10ec , demonstrated remarkable cytotoxicity against the BT-474 breast cancer cell line, with an IC50 value of 0.99 ± 0.01 μM .
- Apoptosis Induction : Compound 10ec was found to induce apoptosis in BT-474 cells. Detailed biological studies, including acridine orange/ethidium bromide staining, DAPI staining, and annexin V-FITC/propidium iodide staining, supported this observation .
- Tubulin Polymerization Inhibition : The same compound was evaluated for its ability to inhibit tubulin polymerization. Molecular modeling studies revealed that it binds to the colchicine binding site of tubulin, suggesting potential as an anti-cancer agent .
- Trypanosoma cruzi CYP51 Inhibition : In vitro screening of derivatives containing this compound identified potential antiprotozoal agents. These compounds were evaluated against Trypanosoma cruzi CYP51, a promising target for Chagas disease treatment .
- Drug-Like Properties : In silico studies indicated that sulfonyl piperazine-integrated triazole conjugates, including this compound, possess drug-like properties. These findings are crucial for drug development and optimization .
- Piperazines are widely used in various industrial testing methods, including microbiology and molecular biology. They play a role in PCR and qPCR techniques, contributing to scientific advancements .
Cancer Research and Chemotherapy
Antiprotozoal Agents
Drug Development
Industrial Testing Applications
properties
IUPAC Name |
3-(4-ethylsulfonylpiperazin-1-yl)-6-imidazol-1-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2S/c1-2-22(20,21)19-9-7-17(8-10-19)12-3-4-13(16-15-12)18-6-5-14-11-18/h3-6,11H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITODWIVPZNWASE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(ethylsulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine |
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